molecular formula C21H17FO3 B8256698 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone CAS No. 925007-07-4

1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B8256698
CAS No.: 925007-07-4
M. Wt: 336.4 g/mol
InChI Key: LVDNHWLGVZMZKF-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone (C₂₂H₁₉FO₃; MW: 350.39 g/mol) is a hydroxyacetophenone derivative characterized by a fluorobenzyloxy group at the 4-position and a hydroxyl group at the 2-position of the phenyl ring, linked to a phenylethanone moiety. Its structure (SMILES: CC1=CC=C(CC(C2=C(O)C=C(OCC3=CC=C(F)C=C3)C=C2)=O)C=C1) includes a fluorine atom, which enhances electronegativity and influences lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3/c22-17-8-6-16(7-9-17)14-25-18-10-11-19(21(24)13-18)20(23)12-15-4-2-1-3-5-15/h1-11,13,24H,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDNHWLGVZMZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171869
Record name 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925007-07-4
Record name 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925007-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzyl alcohol with 2-hydroxyacetophenone under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorobenzyloxy group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Hydroxyacetophenone Derivatives

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 4-(4-Fluorobenzyloxy), 2-hydroxy C₂₂H₁₉FO₃ 350.39 N/A High lipophilicity due to fluorine; potential metabolic stability
1-[4-(Hexyloxy)-2-hydroxyphenyl]-2-phenylethanone 4-Hexyloxy, 2-hydroxy C₂₄H₃₂O₃ 368.52 N/A Increased hydrophobicity from hexyl chain; may reduce solubility
1-(4-Hydroxyphenyl)-2,2,2-triphenylethanone 4-Hydroxy, 2,2,2-triphenyl C₂₆H₂₀O₂ 364.45 155–156 Bulky triphenyl group; steric hindrance affects reactivity
1-(2-Hydroxy-4-pentylphenyl)-2-phenylethanone 4-Pentyl, 2-hydroxy C₁₉H₂₂O₂ 282.38 N/A Alkyl chain enhances membrane permeability

Key Observations :

  • Fluorine vs. Alkyl Chains : The target compound’s fluorobenzyloxy group offers a balance of electronegativity and moderate lipophilicity, unlike bulkier alkyl chains (e.g., hexyloxy) that hinder solubility .
  • Steric Effects : Bulky groups (e.g., triphenyl) reduce reactivity but may improve target specificity in drug design .

Functional Group Modifications in Related Scaffolds

Table 2: Functional Group Impact on Bioactivity
Compound Name Functional Groups Biological Activity Reference
Target Compound Fluorobenzyloxy, hydroxyl Not reported (potential antiparasitic/anticancer)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio, sulfonyl Antiparasitic (e.g., kinase inhibition)
1-{4-[3-(4-Morpholinyl)propyl]phenyl}-2-phenylethanone Morpholinylpropyl Antiparasitic (enhanced solubility via morpholine)
HD01 (Pyrazolinyl-indole derivative) Indole, pyrazoline EGFR inhibition (anticancer)

Key Observations :

  • Triazole vs.
  • Morpholine vs. Benzyloxy : The morpholine group () introduces a tertiary amine, improving water solubility and bioavailability compared to the hydrophobic benzyloxy group.

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